molecular formula C21H16N2OS2 B10881488 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide CAS No. 19967-43-2

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide

Cat. No.: B10881488
CAS No.: 19967-43-2
M. Wt: 376.5 g/mol
InChI Key: MYTMSVLJPRQWMC-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . The reaction conditions often include refluxing the mixture in a suitable solvent, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . These interactions modulate the activity of these receptors, leading to anticonvulsant effects. Additionally, its antitumor activity is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation .

Properties

CAS No.

19967-43-2

Molecular Formula

C21H16N2OS2

Molecular Weight

376.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide

InChI

InChI=1S/C21H16N2OS2/c24-20(15-25-21-22-18-13-7-8-14-19(18)26-21)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

MYTMSVLJPRQWMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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